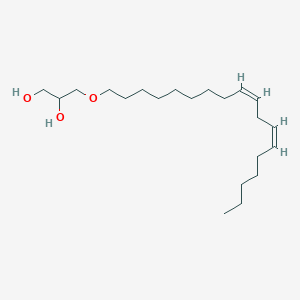

Linoleyl-1-glyceryl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10431-08-0 |

|---|---|

Molecular Formula |

C21H40O3 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

3-[(9Z,12Z)-octadeca-9,12-dienoxy]propane-1,2-diol |

InChI |

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h6-7,9-10,21-23H,2-5,8,11-20H2,1H3/b7-6-,10-9- |

InChI Key |

LJWCDOKHVAQUBC-HZJYTTRNSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CO)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCOCC(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Linoleyl-1-glyceryl Ether and Its Analogs

This technical guide provides a comprehensive overview of the fundamental properties, biological activities, and experimental methodologies related to linoleyl-1-glyceryl ether. Recognizing the limited direct research on this specific ether-linked lipid, this document also extensively covers the closely related and more thoroughly studied ester analog, 1-linoleoyl glycerol, as well as the broader class of alkyl glycerol ethers. This approach offers a robust resource for researchers, scientists, and drug development professionals by providing both specific data where available and valuable context from analogous compounds.

Introduction and Nomenclature

It is crucial to distinguish between the ether and ester linkages at the sn-1 position of the glycerol backbone, as this structural difference significantly impacts the molecule's chemical stability and biological function.

-

This compound (more formally 1-O-linoleyl-rac-glycerol) features a chemically stable ether bond connecting the 18-carbon linoleyl alkyl chain to the glycerol molecule. This structure makes it resistant to enzymatic hydrolysis by lipases.

-

1-Linoleoyl glycerol (also known as 1-monolinolein) contains an ester bond at the sn-1 position. This ester linkage is susceptible to hydrolysis by various esterases and lipases, releasing linoleic acid and glycerol.

This guide will address both of these compounds to provide a comprehensive understanding of this class of lipids.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-Linoleoyl Glycerol

| Property | Value | Source(s) |

| CAS Number | 2277-28-3 | [1] |

| Molecular Formula | C₂₁H₃₈O₄ | [2] |

| Molecular Weight | 354.52 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [2] |

| Melting Point | 14-15 °C | [1] |

| Boiling Point | 485.0 ± 40.0 °C (Predicted) | [1] |

| Density | 0.981 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO and Ethanol | MedChemExpress |

Table 2: Physicochemical Properties of Selachyl Alcohol (1-O-oleyl-glycerol) - A Representative Alkyl Glycerol Ether

| Property | Value | Source(s) |

| CAS Number | 593-31-7 | [3] |

| Molecular Formula | C₂₁H₄₂O₃ | [4] |

| Molecular Weight | 342.56 g/mol | [4] |

| Synonyms | Glyceryl monooleyl ether | [3] |

Synthesis and Experimental Protocols

Synthesis of 1-Linoleoyl-sn-glycerol

A common method for the synthesis of 1-monoacylglycerols involves the protection of the sn-2 and sn-3 hydroxyl groups of glycerol, followed by acylation at the sn-1 position and subsequent deprotection. A representative synthesis scheme is described below.[5]

Experimental Protocol: Synthesis of 1-Linoleoyl-sn-glycerol [5]

-

Protection: Start with a protected glycerol derivative, such as 2,3-O-isopropylidene-sn-glycerol.

-

Acylation: The free hydroxyl group at the sn-1 position is esterified with linoleic acid. This reaction is typically carried out in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Deprotection: The protecting group (e.g., isopropylidene) is removed, often using acidic conditions, to yield the final 1-linoleoyl-sn-glycerol.

-

Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography.

General Synthesis of 1-O-Alkyl-glycerol Ethers

The synthesis of alkyl glycerol ethers involves forming a stable ether linkage. A general approach is the Williamson ether synthesis.

Experimental Protocol: General Synthesis of 1-O-Alkyl-glycerol Ethers [6]

-

Protection: Similar to the ester synthesis, a protected glycerol such as 1,3-benzylideneglycerol is used to ensure selective alkylation at the desired position.[6]

-

Alkylation: The protected glycerol is reacted with an alkyl halide (e.g., linoleyl iodide or bromide) in the presence of a strong base (e.g., sodium hydride) to form the ether bond.

-

Deprotection: The protecting group is removed to yield the 1-O-alkyl-glycerol.[6]

-

Purification: The product is purified via column chromatography.

Analytical Methods: Lipid Analysis by LC-MS/MS

The analysis of glycerolipids is commonly performed using liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Lipid Extraction and Analysis [7][8]

-

Lipid Extraction: Lipids are extracted from biological samples using methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol solvent system.[7] An alternative is using methyl-tert-butyl ether (MTBE) for a less hazardous extraction. Internal standards for each lipid class should be added prior to extraction for accurate quantification.

-

Chromatographic Separation: The extracted lipids are separated using reversed-phase liquid chromatography (RPLC), typically with a C18 or C8 column. A gradient elution with solvents like acetonitrile and isopropanol containing additives like ammonium acetate is commonly employed.[7][9]

-

Mass Spectrometry Detection: The separated lipids are ionized using electrospray ionization (ESI) in both positive and negative ion modes. Detection is performed using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of MS/MS fragmentation for structural identification.[8]

-

Data Analysis: Lipid identification is achieved by matching the accurate mass and MS/MS fragmentation patterns with lipid databases such as LIPID MAPS.[8]

Biological Activity and Signaling Pathways

Ether- and ester-linked glycerolipids exhibit distinct and significant biological activities.

1-Linoleoyl Glycerol

1-Linoleoyl glycerol is involved in inflammatory signaling and serves as a precursor for other lipids.[10]

-

Lp-PLA₂ Inhibition: Both the (R) and (S) enantiomers of 1-linoleoyl glycerol have been shown to inhibit Lipoprotein-associated phospholipase A₂ (Lp-PLA₂) with IC₅₀ values of 45.0 and 52.0 μM, respectively.[10]

-

Anti-inflammatory Effects: It can mitigate inflammation induced by Apolipoprotein CIII, leading to a reduction in IL-6.[10]

-

Metabolism: In human eosinophils and neutrophils, 1-linoleoyl glycerol is metabolized by lipoxygenases (LOX) to produce hydroxylated derivatives such as 13-hydroxyoctadecadienoic acid-glycerol (13-HODE-G) and 15-LOX metabolites.[10]

Alkyl Glycerol Ethers

Alkyl glycerol ethers (AGEs), including this compound, are known for their diverse biological roles, from modulating immune responses to acting as precursors for potent signaling molecules.[11][12]

-

Immune Modulation: AGEs can stimulate the immune system by activating macrophages and increasing the production of neutrophils.[11][12]

-

Anti-Tumor Activity: Certain unsaturated AGEs, such as selachyl alcohol (18:1), have demonstrated potent anti-tumor and anti-metastasis activities.[13]

-

PKC Inhibition: AGEs can directly inhibit Protein Kinase C (PKC), a key enzyme in many signal transduction cascades.[12]

-

Precursors to Signaling Lipids: AGEs are metabolic precursors for plasmalogens, which are critical components of cell membranes and have antioxidant properties, and Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation.[12]

Conclusion

This compound and its ester analog, 1-linoleoyl glycerol, represent a class of bioactive lipids with significant potential in research and drug development. While the ether-linked form offers metabolic stability, the ester-linked counterpart is more extensively studied and known for its role in inflammatory pathways. The broader family of alkyl glycerol ethers demonstrates a wide range of biological activities, including immune modulation and anti-tumor effects, largely through their influence on key signaling pathways and their role as precursors to other potent lipid mediators. This guide provides a foundational understanding of these compounds, summarizing their core properties and offering detailed experimental protocols to facilitate further investigation.

References

- 1. chembk.com [chembk.com]

- 2. Cas 2258-92-6,1-Linoleoyl Glycerol | lookchem [lookchem.com]

- 3. MeSH Browser [meshb.nlm.nih.gov]

- 4. 1-Oleoyl-2-linoleoyl-sn-glycerol | C39H70O5 | CID 9543722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activities of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand, and its metabolically stable ether-linked analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 9. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Alkyl Glycerol Ethers as Adaptogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Linoleyl-1-Glyceryl Ether: A Technical Guide to its Natural Sources and Isolation

A comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of linoleyl-1-glyceryl ether and the broader class of 1-O-alkyl glycerol ethers, detailing their natural origins, methodologies for isolation and analysis, and their emerging biological significance.

Executive Summary

This compound, a specific 1-O-alkyl glycerol ether (AGE) with an 18-carbon chain and two double bonds, represents a molecule of significant interest within the field of lipidomics and drug discovery. However, scientific literature specifically detailing the natural abundance and isolation of this compound is notably scarce. This guide, therefore, provides a comprehensive overview of the broader class of 1-O-alkyl glycerol ethers, offering insights into their known natural sources, established isolation and analytical protocols, and their recognized roles in cellular signaling. While direct quantitative data for this compound remains elusive, the methodologies presented herein are directly applicable to its future investigation. The information is intended to equip researchers with the foundational knowledge and technical understanding necessary to pursue the discovery and characterization of this and other rare ether lipids.

Natural Sources of 1-O-Alkyl Glycerol Ethers

1-O-alkyl glycerol ethers are predominantly found in marine organisms, where they are believed to play a role in chemical defense and as precursors to biologically active ether lipids.[1] Marine invertebrates, in particular, are rich sources of a complex mixture of AGEs with varying alkyl chain lengths and degrees of unsaturation.[1]

While specific data for this compound is limited, studies on the composition of AGEs from various marine sources provide a valuable framework for understanding their distribution.

Table 1: Distribution of 1-O-Alkyl Glycerol Ethers in Select Marine Organisms

| Organism | Major Alkyl Chains Detected | Reference |

| Marine Sponge (Guitarra abbotti) | C22:1, C23:1, C24:1 | [1] |

| Marine Sponge (Desmapsamma anchorata) | C16:0 (Chimyl alcohol), C17:0, C18:0 (Batyl alcohol) | [2] |

| Shark Liver Oil (Centrophorus squamosus) | C12:0, C14:0, C16:0, C18:0, C16:1, C18:1 | [3] |

| Squid (Berryteuthis magister) | General AGEs (specific chains not detailed) | |

| Mollusks, Starfish, Corals, Ascidians | Various saturated and unsaturated AGEs | [1] |

It is important to note that the alkyl chain composition of AGEs can vary significantly between species and even within different tissues of the same organism. The presence of a glyceryl ether with a C18 chain and two double bonds has been anecdotally reported in some analyses of marine-derived MAGEs (monoalkyl glycerol ethers), but quantitative data and specific structural confirmation are lacking.

Isolation and Purification of 1-O-Alkyl Glycerol Ethers

The isolation of AGEs from natural sources is a multi-step process that involves lipid extraction, fractionation, and purification. The following protocol is a generalized methodology derived from procedures used for the isolation of AGEs from marine sponges.[1][4]

Experimental Protocol: Isolation from Marine Sponges

1. Extraction of Total Lipids:

- Lyophilized and ground sponge tissue is subjected to exhaustive extraction with a polar solvent, typically ethanol or a chloroform:methanol mixture, at room temperature.

- The resulting extract is filtered and concentrated under reduced pressure to yield the crude total lipid extract.

2. Fractionation of the Crude Extract:

- The crude extract is partitioned between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., 80% aqueous ethanol) to separate lipids based on polarity.

- The ethanol-water phase, containing the more polar lipids including AGEs, is collected and concentrated.

3. Column Chromatography:

- The concentrated polar fraction is subjected to column chromatography on silica gel.

- A stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol) is used to elute different lipid classes.

- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing AGEs.

4. Purification by High-Performance Liquid Chromatography (HPLC):

- The AGE-containing fractions from column chromatography are pooled, concentrated, and further purified by reversed-phase HPLC.

- An isocratic or gradient elution with a solvent system such as methanol:water is typically employed to isolate the pure AGE fraction.

5. Characterization:

- The structure of the isolated AGEs is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) of their trimethylsilyl (TMS) or isopropylidene derivatives.[1][2]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of AGEs. Prior to analysis, the hydroxyl groups of the glycerol moiety are typically derivatized to increase their volatility.

Experimental Protocol: GC-MS Analysis of AGEs

1. Derivatization (Isopropylidene Derivatives):

- The purified AGE fraction is dissolved in acetone containing a catalytic amount of an acid (e.g., perchloric acid).

- The reaction mixture is stirred at room temperature to form the isopropylidene derivatives.

- The reaction is quenched, and the derivatives are extracted with a non-polar solvent.

2. GC-MS Analysis:

- The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column).

- The oven temperature is programmed to separate the different AGE derivatives based on their chain length and unsaturation.

- The eluting compounds are detected by a mass spectrometer, which provides information on their molecular weight and fragmentation pattern, allowing for structural elucidation and identification.[2]

Biological Significance and Signaling Pathways

1-O-alkyl glycerol ethers are not merely structural components of cell membranes but are also involved in various cellular signaling pathways. They serve as precursors for the biosynthesis of more complex and potent signaling molecules, such as the platelet-activating factor (PAF), a key mediator of inflammation.[5]

Furthermore, AGEs and their derivatives have been shown to modulate the activity of several key signaling proteins, including protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[5][6] The incorporation of AGEs into cell membranes can also alter membrane fluidity and the function of membrane-associated proteins.[3]

Signaling Pathways Involving 1-O-Alkyl Glycerol Ethers

The following diagram illustrates the central role of 1-O-alkyl glycerol ethers as precursors to ether lipids and their influence on key signaling cascades.

Caption: Signaling pathways influenced by 1-O-alkyl glycerol ethers.

Experimental Workflow

The following diagram provides a visual representation of the general workflow for the isolation and analysis of 1-O-alkyl glycerol ethers from natural sources.

Caption: General workflow for the isolation and analysis of 1-O-alkyl glycerol ethers.

Conclusion and Future Directions

While the specific natural sources and quantitative abundance of this compound remain an open area for investigation, the broader class of 1-O-alkyl glycerol ethers presents a rich field for discovery. The methodologies for their isolation and analysis are well-established and can be readily applied to the search for novel ether lipids. The known biological activities of AGEs in modulating key signaling pathways underscore their potential as lead compounds for drug development. Future research should focus on targeted screening of diverse natural sources, particularly marine organisms from underexplored environments, for the presence of this compound and other rare AGEs. The development of more sensitive analytical techniques will further aid in the detection and quantification of these low-abundance lipids, paving the way for a deeper understanding of their physiological roles and therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Alkyl glycerol monoethers in the marine sponge Desmapsamma anchorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-O-Alkylglycerol Ethers from the Marine Sponge Guitarra abbotti and Their Cytotoxic Activity [ouci.dntb.gov.ua]

- 5. Alkyl Glycerol Ethers as Adaptogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Roles of Linoleyl-1-Glyceryl Ether: A Technical Whitepaper for Researchers

Abstract

Linoleyl-1-glyceryl ether is a specific monoalkylglycerol, a class of ether lipids that are gaining recognition for their diverse and significant endogenous roles. While direct research on this compound is limited, this technical guide synthesizes the current understanding of unsaturated 1-O-alkylglycerols to infer its potential biological functions, signaling pathways, and implications for drug development. This whitepaper details the biosynthesis of ether lipids, explores the established anti-cancer and immunomodulatory activities of structurally similar unsaturated alkylglycerols, and provides relevant experimental protocols for their study. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using DOT language diagrams.

Introduction to Ether Lipids and this compound

Ether lipids are a class of glycerolipids characterized by an ether bond at the sn-1 position of the glycerol backbone, distinguishing them from the more common ester-linked glycerolipids.[1] These lipids are not merely structural components of cell membranes but are also involved in critical signaling pathways.[1][2] Monoalkylglycerol ethers (MAGEs) are a subclass of ether lipids that can be generated from the precursors of platelet-activating factor.[1]

This compound, the focus of this paper, is an unsaturated monoalkylglycerol with an 18-carbon chain and two double bonds (18:2). While its direct endogenous roles are not yet fully elucidated, its structural similarity to other bioactive unsaturated alkylglycerols, such as oleoyl-1-glyceryl ether (selachyl alcohol), suggests it may possess significant biological activities.[3][4]

Biosynthesis of this compound

The biosynthesis of ether lipids is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum.[5] The formation of the ether bond is a critical step, catalyzed by two peroxisomal enzymes: dihydroxyacetonephosphate acyltransferase (DHAPAT) and alkyldihydroxyacetonephosphate synthase (ADAPS).[1]

The likely biosynthetic pathway for this compound would involve the following key steps:

-

Acylation of Dihydroxyacetone Phosphate (DHAP): DHAPAT acylates DHAP at the sn-1 position using a long-chain acyl-CoA. For the synthesis of this compound, this would theoretically be linoleoyl-CoA.[5]

-

Formation of the Ether Bond: ADAPS exchanges the acyl group for a fatty alcohol, forming 1-O-alkyl-dihydroxyacetone phosphate. The fatty alcohol required, linoleyl alcohol, would be generated from linoleoyl-CoA by a fatty acyl-CoA reductase (FAR1 or FAR2).[5]

-

Reduction and Subsequent Modifications: The resulting alkyl-DHAP is then reduced to 1-O-alkyl-glycerol-3-phosphate (AGP). AGP can then be dephosphorylated to yield this compound.[5]

Potential Endogenous Roles of this compound

Based on the known functions of other unsaturated alkylglycerols, this compound is likely involved in immunomodulation and anti-cancer activities.

Immunomodulatory Effects

Alkylglycerols are known to modulate immune responses.[6][7] They can be incorporated into the phospholipids of immune cells, such as macrophages and lymphocytes, thereby altering membrane fluidity and signaling processes.[8] Studies on mixtures of alkylglycerols from shark liver oil have demonstrated an increase in lymphocyte proliferation and maturation.[7] Specifically, alkylglycerols have been shown to:

-

Enhance the proliferation of B and T cells.[7]

-

Increase the production of Th1 cytokines (TNF-α and IFN-γ) while decreasing Th2 cytokines (IL-4 and IL-10).[7]

-

Activate macrophages.[3]

The linoleyl moiety of this compound is a precursor to arachidonic acid, a key molecule in the inflammatory response.[9][10][11] This suggests that this compound could serve as a targeted delivery molecule of linoleic acid to immune cells, potentially influencing the production of pro-inflammatory or anti-inflammatory eicosanoids depending on the cellular context.

Anti-Cancer Activity

Unsaturated alkylglycerols have demonstrated more potent anti-tumor activities compared to their saturated counterparts.[3] Specifically, 1-O-oleoyl-glycerol (18:1) has been shown to reduce tumor growth and the number of lung metastases in mouse models.[3][12] The proposed anti-cancer mechanisms of alkylglycerols include:

-

Inhibition of Angiogenesis: Alkylglycerols can reduce the proliferation of endothelial cells, a key process in the formation of new blood vessels that supply tumors.[3]

-

Induction of Apoptosis: Some synthetic ether lipid analogs have cytotoxic properties and can induce programmed cell death in cancer cells.[1]

-

Modulation of Signaling Pathways: Alkylglycerols can act as inhibitors of enzymes like protein kinase C (PKC), which are often dysregulated in cancer.[1]

Given the structural similarities, this compound is hypothesized to exhibit similar anti-proliferative and anti-metastatic effects. The presence of two double bonds in the linoleyl chain may influence its incorporation into cancer cell membranes and its subsequent effects on signaling cascades.

Signaling Pathways

The signaling actions of alkylglycerols are complex and not fully elucidated. However, two primary mechanisms are proposed:

-

Incorporation into Phospholipids: Alkylglycerols can be incorporated into the sn-1 position of phospholipids, leading to the formation of 1-O-alkyl-2-acyl-glycerophospholipids. These can serve as precursors for signaling molecules like Platelet-Activating Factor (PAF).[13]

-

Direct Signaling: Alkylglycerols may directly interact with and modulate the activity of signaling proteins. For example, they have been shown to influence calcium signaling in T lymphocytes.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies on various alkylglycerols, which can serve as a reference for hypothesizing the potency of this compound.

Table 1: Anti-Tumor Activity of Different 1-O-Alkylglycerols in a Mouse Model [3]

| 1-O-Alkylglycerol | Effect on Tumor Growth | Effect on Lung Metastases |

| 12:0 (Dodecyl) | Weak | No significant effect |

| 14:0 (Tetradecyl) | Weak | No significant effect |

| 16:0 (Hexadecyl) | Weak | Weak reduction |

| 18:0 (Octadecyl) | No effect / slight increase | No effect / slight increase |

| 16:1 (Hexadecenyl) | Potent reduction | Strong reduction |

| 18:1 (Octadecenyl) | Potent reduction | Strong reduction |

Table 2: Immunomodulatory Effects of Alkylglycerols on Murine Splenocytes [7]

| Parameter | Effect of Alkylglycerols |

| B-cell Proliferation | Significant increase |

| T-cell Proliferation | Significant increase |

| IgG (γ1) Transcription | Marked increase |

| CD80/CD86 Expression | Marked increase |

| T-BET Expression (Th1) | Increase |

| TNF-α and IFN-γ (Th1) | Increase |

| IL-4 and IL-10 (Th2) | Decrease |

Experimental Protocols

Lipid Extraction for Lipidomics Analysis

A common method for extracting lipids from biological samples is the methyl-tert-butyl ether (MTBE) method.[14][15][16]

-

Sample Preparation: Homogenize tissue samples or use plasma/serum directly.

-

Extraction: Add a 10-fold volume of methanol to the sample, followed by a 25-fold volume of MTBE.

-

Phase Separation: Vortex the mixture vigorously for 1 hour at 4°C. Add a 7.5-fold volume of water to induce phase separation.

-

Collection: Centrifuge at 1,000 x g for 10 minutes. Collect the upper organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for analysis (e.g., methanol/chloroform).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of specific lipid species.

-

Chromatographic Separation: Use a reverse-phase C18 column to separate the different lipid classes.

-

Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Orbitrap or QTOF) for accurate mass detection.

-

Identification: Identify this compound based on its accurate mass-to-charge ratio (m/z) and its characteristic fragmentation pattern in MS/MS mode.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Conclusion and Future Directions

While direct evidence for the endogenous roles of this compound is currently lacking, the existing literature on unsaturated alkylglycerols provides a strong foundation for inferring its biological significance. It is likely that this compound plays a role in immunomodulation and anti-cancer surveillance. Its unique linoleyl moiety suggests a potential link to the intricate network of eicosanoid signaling.

Future research should focus on:

-

Detection and Quantification: Developing targeted lipidomics methods to detect and quantify this compound in various tissues and disease states.

-

Functional Studies: Utilizing synthetic this compound to investigate its specific effects on immune cells and cancer cell lines.

-

Enzymatic Studies: Characterizing the substrate specificity of enzymes in the ether lipid biosynthetic pathway to understand the regulation of this compound production.

The elucidation of the precise roles of this compound and other specific ether lipids will undoubtedly open new avenues for therapeutic intervention in a range of diseases.

References

- 1. Ether lipid - Wikipedia [en.wikipedia.org]

- 2. Orphan enzymes in ether lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkylglycerols Modulate the Proliferation and Differentiation of Non-Specific Agonist and Specific Antigen-Stimulated Splenic Lymphocytes | PLOS One [journals.plos.org]

- 8. Synthesis of natural 1- O -alkylglycerols: a study on the chemoselective opening of the epoxide ring by onium quaternary salts (N and P) and ionic liq ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09217J [pubs.rsc.org]

- 9. news-medical.net [news-medical.net]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Top-Down Lipidomics Reveals Ether Lipid Deficiency in Blood Plasma of Hypertensive Patients | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. frontiersin.org [frontiersin.org]

Unveiling the Architectural Significance of Linoleyl-1-glyceryl Ether in Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structural and functional roles of Linoleyl-1-glyceryl ether, a specific monoalkylglycerol, within the intricate architecture of cellular membranes. While direct experimental data on this particular ether lipid is limited, this document extrapolates from the well-established principles of ether lipid biochemistry and the known biophysical impact of unsaturated alkyl chains. We will explore its presumptive role in modulating membrane fluidity, its potential involvement in the formation and stability of lipid raft microdomains, and its position as a precursor for bioactive signaling molecules. This guide also provides detailed experimental protocols for the synthesis and analysis of unsaturated alkyl glyceryl ethers and visualizes key pathways to facilitate a deeper understanding for researchers in lipidomics and drug development.

Introduction: The Enigmatic Role of Ether Lipids

Ether lipids are a unique class of glycerolipids characterized by an ether linkage between a fatty alcohol and the glycerol backbone at the sn-1 position.[1] This contrasts with the more common ester linkage found in diacyl glycerophospholipids.[1] These lipids, including 1-O-alkyl-sn-glycerols, are fundamental components of cell membranes in various organisms, from bacteria to mammals.[1][2] Ether lipids are known to be precursors for more complex lipids like plasmalogens and the potent signaling molecule, platelet-activating factor (PAF).[3] Their presence in membranes can significantly influence the biophysical properties of the bilayer, including its fluidity, propensity for non-lamellar phase formation, and the organization of membrane domains.[4]

This compound, with its C18:2 unsaturated alkyl chain, is of particular interest due to the structural kinks introduced by its two double bonds. This unsaturation is predicted to have a pronounced effect on membrane packing and dynamics. This guide will synthesize the current understanding of unsaturated alkyl glyceryl ethers to provide a comprehensive overview of the putative role of this compound in cell membrane structure and function.

Physicochemical Properties and Impact on Membrane Structure

The defining feature of this compound is its C18:2 polyunsaturated alkyl chain attached to the glycerol backbone via an ether bond. This structure imparts specific biophysical properties that influence its behavior within the cell membrane.

Comparative Physicochemical Properties of Alkyl Glyceryl Ethers

| Compound Name | Alkyl Chain | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Chimyl Alcohol | C16:0 (Hexadecyl) | C₁₉H₄₀O₃ | 316.52 | 61-62 |

| Batyl Alcohol | C18:0 (Octadecyl) | C₂₁H₄₄O₃ | 344.58 | 70-71 |

| Selachyl Alcohol | C18:1 (Oleyl) | C₂₁H₄₂O₃ | 342.56 | 18-19 |

| This compound (Predicted) | C18:2 (Linoleyl) | C₂₁H₄₀O₃ | 340.54 | <18-19 |

Data for Chimyl, Batyl, and Selachyl alcohols are compiled from various chemical suppliers. The properties for this compound are predicted based on the trend of increasing unsaturation lowering the melting point.

Influence on Membrane Fluidity

The presence of cis double bonds in the linoleyl chain introduces kinks, which disrupt the orderly packing of adjacent lipid acyl chains.[5] This disruption leads to an increase in the free volume within the hydrophobic core of the membrane, thereby increasing membrane fluidity.[5] In contrast, saturated alkyl chains, like those in chimyl and batyl alcohol, allow for tighter packing and a more ordered, less fluid membrane state. The effect of cholesterol on membranes containing unsaturated lipids is complex; at low temperatures, it can increase fluidity by preventing tight packing, while at high temperatures, it can decrease fluidity by restricting the movement of the acyl chains.[5]

Role in Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as platforms for cell signaling.[6] The ordered nature of lipid rafts is generally favored by saturated acyl chains. The presence of polyunsaturated lipids like this compound would likely be excluded from the highly ordered core of lipid rafts.[4] However, they may play a role in the boundary regions of these domains, influencing their size, stability, and the partitioning of proteins into and out of the rafts.

Biosynthesis and Metabolism

The biosynthesis of alkyl glyceryl ethers is a multi-step process that begins in the peroxisome and is completed in the endoplasmic reticulum.

Biosynthetic Pathway of 1-O-Alkyl-sn-glycerols

The initial steps of ether lipid biosynthesis occur in the peroxisome.[7] The pathway involves the acylation of dihydroxyacetone phosphate (DHAP), followed by the exchange of the acyl group for a fatty alcohol, forming the characteristic ether bond. The resulting 1-alkyl-DHAP is then reduced to 1-O-alkyl-sn-glycerol-3-phosphate, a key intermediate.

Caption: Biosynthetic pathway of 1-O-alkyl-sn-glycerols.

Role in Cellular Signaling

Alkyl glyceryl ethers are not merely structural components; they are also precursors to potent signaling molecules.

Precursor to Bioactive Lipids

1-O-alkyl-sn-glycerols can be phosphorylated to form lysophosphatidic acid (LPA) analogs.[8] Alkyl-LPA species are known to be endogenous ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[8] Activation of PPARγ by these lipid mediators can influence gene expression related to vascular remodeling and inflammation.[8]

Caption: Hypothetical signaling pathway involving an alkyl-LPA derived from this compound.

Experimental Protocols

The study of this compound requires specific methodologies for its synthesis, purification, and analysis.

Synthesis of 1-O-Alkyl-sn-glycerols with Unsaturated Chains

A common method for the synthesis of 1-O-alkyl-sn-glycerols involves the reductive alkylation of glycerol or its derivatives with a fatty aldehyde.[9]

Protocol: Reductive Alkylation for 1-O-Linoleyl-sn-glycerol Synthesis

-

Reactants:

-

(R)-(-)-Glycidol (as a chiral precursor for the glycerol backbone)

-

Linoleyl aldehyde (C18:2)

-

Palladium on carbon (Pd/C) catalyst (0.5 mol%)

-

Brønsted acid co-catalyst (e.g., p-toluenesulfonic acid)

-

Hydrogen gas (H₂)

-

Solvent (e.g., toluene)

-

-

Procedure:

-

Dissolve (R)-(-)-Glycidol and linoleyl aldehyde in toluene in a high-pressure reactor.

-

Add the Pd/C catalyst and the Brønsted acid co-catalyst to the mixture.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor to 10 bars with hydrogen.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Analytical Techniques for Unsaturated Ether Lipids

The analysis of unsaturated ether lipids can be challenging due to the presence of isomers. A combination of chromatographic and mass spectrometric techniques is often employed.[2][10]

Workflow for Analysis of Unsaturated Ether Lipids

Caption: General workflow for the analysis of unsaturated ether lipids.

Detailed Analytical Methods:

-

Thin-Layer Chromatography (TLC): TLC can be used for the initial separation of lipid classes.[10] Different solvent systems can be employed to separate neutral lipids, including alkyl glycerols, from phospholipids and other lipid classes.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the hydroxyl groups of the alkyl glycerol are typically derivatized (e.g., silylated) to increase their volatility.[10] The retention time and mass spectrum can be used for identification and quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the analysis of intact ether lipids.[2] Reverse-phase LC can separate lipids based on their hydrophobicity. Tandem mass spectrometry (MS/MS) can be used to fragment the lipid molecules, providing structural information about the alkyl chain and any other substituents.[11]

Conclusion and Future Directions

This compound, as an unsaturated alkyl glyceryl ether, is poised to play a significant role in defining the biophysical properties of cell membranes. Its presence is likely to enhance membrane fluidity and influence the organization of membrane microdomains. Furthermore, its potential to be converted into bioactive signaling molecules suggests a role in cellular communication.

Future research should focus on the specific synthesis of this compound and its biophysical characterization in model membrane systems. Studies using advanced techniques like solid-state NMR and fluorescence spectroscopy could provide quantitative data on its effects on membrane order and dynamics. Moreover, investigating its metabolism and its role in specific signaling pathways will be crucial for understanding its physiological and pathological significance, particularly in the context of diseases where membrane properties and lipid signaling are dysregulated. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this and other unsaturated ether lipids.

References

- 1. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Methoxylated Ether Lipids: Total Synthesis of Polyunsaturated C18:3 Omega-3 and Omega-6 MEL Triene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective synthesis of 1-O-alkyl glycerol and diglycerol ethers by reductive alkylation of alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Analysis and quantification of ether lipids by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural elucidation of ether glycerophospholipids using gas-phase ion/ion charge inversion chemistry - PMC [pmc.ncbi.nlm.nih.gov]

"Linoleyl-1-glyceryl ether" interaction with lipid signaling pathways.

An In-depth Technical Guide on the Interaction of Linoleyl-1-glyceryl ether with Lipid Signaling Pathways

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the alkylglycerol (AKG) class of ether lipids, is a bioactive compound of significant interest for its therapeutic potential.[1] Found in natural sources like shark liver oil, alkylglycerols have been investigated for their anti-cancer and immune-stimulating properties.[1][2] This technical guide provides a detailed examination of the putative mechanisms by which this compound interacts with and modulates key lipid signaling pathways. It summarizes available quantitative data, presents detailed experimental protocols for investigating its bioactivity, and uses pathway and workflow diagrams to visually articulate complex interactions and procedures. The information is intended to serve as a foundational resource for professionals engaged in lipid research and drug development.

Introduction to this compound

This compound belongs to a unique class of lipids known as ether lipids, characterized by an ether linkage between an alkyl group and the glycerol backbone, in contrast to the more common ester linkage found in triglycerides.[3][4] This ether bond confers significant metabolic stability, as it is resistant to cleavage by many lipases. Alkylglycerols are naturally present in hematopoietic organs and are particularly abundant in the liver oil of elasmobranch fish, such as sharks.[2][5] Their unique structure allows them to integrate into cellular membranes and participate in cell signaling, which is believed to be the basis for their diverse biological functions, including anti-tumor activity, immune system enhancement, and facilitation of drug transport across the blood-brain barrier.[2][3]

Postulated Interactions with Core Signaling Pathways

The biological effects of this compound and other alkylglycerols are thought to be mediated through the modulation of critical intracellular signaling cascades. Their incorporation into the cell membrane can alter membrane fluidity and the function of membrane-associated proteins, thereby influencing downstream signaling events.

Protein Kinase C (PKC) Pathway

The Protein Kinase C (PKC) family of enzymes are crucial regulators of cellular proliferation, differentiation, and apoptosis. The activation of conventional PKC isoforms is dependent on diacylglycerol (DAG). It is hypothesized that the structural similarity of alkylglycerols to DAG may allow them to interact with and potentially activate PKC, thereby triggering downstream signaling.

References

Linoleyl-1-Glyceryl Ether: A Technical Guide to a Novel Bioactive Lipid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleyl-1-glyceryl ether (1-O-linoleyl-sn-glycerol) is a long-chain, unsaturated alkyl glyceryl ether. While its direct discovery and initial characterization are not extensively documented in publicly available literature, its structural similarity to other well-studied alkyl glyceryl ethers, such as chimyl alcohol and batyl alcohol, suggests a high potential for significant biological activity. This technical guide consolidates the current understanding of alkyl glyceryl ethers, proposes methodologies for the synthesis and characterization of this compound, and explores its potential roles in cellular signaling and therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers investigating this novel bioactive lipid.

Introduction

Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone.[1] This ether bond confers unique chemical and physical properties compared to the more common ester-linked glycerolipids, including increased stability against chemical and enzymatic degradation. Alkyl glyceryl ethers are a subclass of ether lipids that have been identified in various biological sources, notably in shark liver oil and hematopoietic tissues. They are recognized for their diverse biological activities, including immunomodulation, anti-cancer effects, and involvement in cellular signaling pathways.[2][3]

This compound, with its polyunsaturated linoleyl alkyl chain, is of particular interest due to the well-established roles of linoleic acid and its metabolites in inflammation and cell signaling. This guide provides a comprehensive overview of the current knowledge applicable to the study of this specific ether lipid.

Proposed Synthesis and Characterization

Given the lack of specific literature on the isolation of this compound, chemical synthesis is the most direct route for obtaining this compound for research purposes. Two primary methods are proposed: the Williamson ether synthesis and reductive alkylation.

Experimental Protocols

2.1.1. Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4][5] For the synthesis of this compound, this would involve the reaction of a protected glycerol derivative with a linoleyl halide.

-

Materials:

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal)

-

Sodium hydride (NaH)

-

Linoleyl bromide (or tosylate/mesylate)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Alkoxide Formation: Dissolve solketal in anhydrous THF under an inert atmosphere (e.g., argon). Add sodium hydride portion-wise at 0°C and stir for 30 minutes.

-

Etherification: Add linoleyl bromide dropwise to the reaction mixture and allow it to warm to room temperature. The reaction is typically stirred overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the resulting protected ether in a mixture of THF and 1M HCl. Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Purification: Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with diethyl ether. Purify the crude product by silica gel column chromatography to yield this compound.

-

2.1.2. Reductive Alkylation

Reductive alkylation offers an alternative route, reacting glycerol with linoleyl aldehyde in the presence of a reducing agent and a catalyst.[6][7]

-

Materials:

-

Glycerol

-

Linoleyl aldehyde

-

Palladium on carbon (Pd/C) catalyst

-

Brønsted acid co-catalyst (e.g., p-toluenesulfonic acid)

-

Hydrogen gas (H₂)

-

Methanol or another suitable solvent

-

-

Procedure:

-

Combine glycerol, linoleyl aldehyde, Pd/C, and the acid co-catalyst in a high-pressure reactor.

-

Pressurize the reactor with hydrogen gas (e.g., 10-50 bar).

-

Heat the reaction mixture with stirring for several hours.

-

After cooling and depressurization, filter the catalyst.

-

Remove the solvent under reduced pressure and purify the resulting this compound by column chromatography.

-

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the ether linkage, the glycerol backbone, and the linoleyl chain, including the characteristic signals of the double bonds.

-

Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) of a derivatized sample can be used to determine the molecular weight and fragmentation pattern, further confirming the structure.[8][9][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the ether C-O stretch and the hydroxyl groups.

Quantitative Data of Related Alkyl Glyceryl Ethers

| Property | Chimyl Alcohol | Batyl Alcohol |

| CAS Number | 506-03-6[11] | 544-62-7[12] |

| Molecular Formula | C₁₉H₄₀O₃ | C₂₁H₄₄O₃[12] |

| Molecular Weight | 316.52 g/mol | 344.57 g/mol [12] |

| Melting Point | 64°C[11] | 70.5-71°C[12] |

| Boiling Point | 120°C at 0.005 mmHg[11] | 215-220°C at 2 mmHg[13] |

| Solubility | DMF: 16 mg/ml, Ethanol: 5 mg/ml, DMSO: 0.16 mg/ml[11] | Soluble in usual fat solvents.[12] |

Potential Biological Activities and Signaling Pathways

The biological activities of this compound can be inferred from the known functions of other long-chain alkyl glyceryl ethers and the signaling roles of polyunsaturated fatty acids.

Immunomodulatory Effects

Alkyl glyceryl ethers are known to modulate the immune system. They can influence the production of cytokines and the activity of macrophages.[14] Given that linoleic acid metabolites are key players in inflammatory pathways, this compound may have distinct immunomodulatory properties, potentially influencing the balance of pro- and anti-inflammatory responses.

Anti-Cancer Activity

Several synthetic and natural alkyl glyceryl ethers have demonstrated anti-cancer and anti-metastatic activities.[2][3][15] The proposed mechanisms include the disruption of cancer cell membranes and the inhibition of signaling pathways like protein kinase C (PKC).[16] The presence of the unsaturated linoleyl chain could enhance its incorporation into cell membranes and potentially its cytotoxic effects on tumor cells.

Cellular Signaling

Ether lipids are integral components of cell membranes and are particularly enriched in lipid rafts, which are microdomains involved in cell signaling.[1][17] They can act as signaling molecules themselves or be precursors to other signaling lipids. For instance, some ether lipids can be metabolized to platelet-activating factor (PAF), a potent lipid mediator.[18] The metabolic fate of this compound and its potential to generate novel signaling molecules is an important area for future investigation.

Visualizations

Proposed Synthetic Workflow: Williamson Ether Synthesis

References

- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Which alkylglycerols from shark liver oil have anti-tumour activities? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isom.ca [isom.ca]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Selective synthesis of 1-O-alkyl glycerol and diglycerol ethers by reductive alkylation of alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Selective synthesis of 1-O-alkyl(poly)glycerol ethers by catalytic reductive alkylation of carboxylic acids with a recyclable catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. 1-O-HEXADECYL-SN-GLYCEROL CAS#: 506-03-6 [amp.chemicalbook.com]

- 12. Batyl Alcohol [drugfuture.com]

- 13. Batyl alcohol - Wikipedia [en.wikipedia.org]

- 14. Differential effects of ether lipids on the activity and secretion of interleukin-1 and interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Ether lipid - Wikipedia [en.wikipedia.org]

- 17. journals.biologists.com [journals.biologists.com]

- 18. 1-O-alkyl-2-acetyl-sn-glycerol: a platelet-activating factor metabolite with biological activity in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Linoleyl-1-Glyceryl Ether as a Precursor for Bioactive Lipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of linoleyl-1-glyceryl ether and the broader class of 1-O-alkyl-sn-glycerols as versatile precursors for the synthesis of complex and bioactive lipids. This document details the metabolic pathways, experimental protocols for conversion, and potential signaling roles of lipids derived from these ether lipid precursors. While specific quantitative data and experimental protocols for the linoleyl (C18:2) variant are not extensively available in the current literature, the methodologies presented are based on well-established chemistry for analogous saturated and monounsaturated alkyl glyceryl ethers and are considered broadly applicable.

Introduction to Alkyl Glyceryl Ethers

Ether lipids are a distinct class of glycerolipids characterized by an alkyl chain attached to the sn-1 position of the glycerol backbone via an ether linkage, in contrast to the more common ester bond.[1][2] This ether bond confers significant chemical stability, making these lipids resistant to many lipases and chemical hydrolysis. This compound, with its polyunsaturated C18:2 alkyl chain, is a member of this family. Alkyl glyceryl ethers are not merely structural components of cell membranes; they are crucial intermediates in the biosynthesis of a variety of signaling molecules and other complex lipids.[1][3] Exogenously supplied alkylglycerols can bypass the initial, rate-limiting steps of ether lipid biosynthesis that occur in the peroxisome, entering the metabolic pathway in the endoplasmic reticulum to be converted into various ether-linked phospholipids and neutral lipids.[2][4][5]

Biosynthesis and Metabolism of Ether Lipids

The de novo synthesis of ether lipids is a multi-step process that begins in the peroxisome and is completed in the endoplasmic reticulum (ER).[1][6][7] An exogenous precursor like this compound can be phosphorylated by an alkylglycerol kinase to form 1-O-linoleyl-sn-glycero-3-phosphate, thereby entering the synthetic pathway downstream of the peroxisomal steps.[1][2]

Once in the ER, this intermediate can be directed into several pathways:

-

Acylation: The free hydroxyl group at the sn-2 position can be acylated to form 1-O-linoleyl-2-acyl-sn-glycero-3-phosphate.

-

Head Group Addition: This phosphatidic acid analog can then be dephosphorylated to produce a diacylglycerol analog, which can subsequently be modified with different polar head groups (e.g., phosphocholine, phosphoethanolamine) by phosphotransferases to yield various phospholipids.[5]

-

Neutral Lipid Formation: The diacylglycerol analog can also be further acylated at the sn-3 position to form a neutral ether lipid, an analog of triacylglycerol.[5]

Caption: General pathway of ether lipid biosynthesis showing the entry point for exogenous alkyl glyceryl ethers.

Experimental Protocols: Synthesis of Bioactive Derivatives

This compound can serve as a starting material for the chemical synthesis of various bioactive lipids. A prominent example is the synthesis of phosphatidylcholine derivatives, which are analogs of the potent inflammatory mediator, Platelet-Activating Factor (PAF).[8] The general workflow involves protection of the primary alcohol, modification of the secondary alcohol, and subsequent addition of the phosphocholine headgroup.

Caption: Synthetic workflow for the conversion of an alkyl glyceryl ether to a PAF analog.

Detailed Methodology for Synthesis of 1-O-Alkyl-2-acetyl-sn-glycero-3-phosphocholine

This protocol is adapted from established methods for the synthesis of PAF and its analogs.[8][9][10] It is expected to be suitable for a starting material of this compound.

-

Protection of the sn-3 Hydroxyl Group:

-

Dissolve 1-O-linoleyl-sn-glycerol in anhydrous pyridine.

-

Add trityl chloride in molar excess and stir at room temperature overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1-O-linoleyl-3-O-trityl-sn-glycerol by silica gel chromatography.

-

-

Acetylation of the sn-2 Hydroxyl Group:

-

Dissolve the purified product from step 1 in a mixture of pyridine and acetic anhydride.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

Add ice to the reaction mixture and extract with chloroform.

-

Wash the organic layer sequentially with water, dilute HCl, and sodium bicarbonate solution. Dry and concentrate to yield 1-O-linoleyl-2-acetyl-3-O-trityl-sn-glycerol.

-

-

Deprotection of the sn-3 Hydroxyl Group:

-

Deprotection of the trityl group is achieved under acidic conditions, for example, by treatment with a solution of HCl in an organic solvent.

-

Monitor the reaction by TLC. Upon completion, neutralize the acid, extract the product, and purify by chromatography to obtain 1-O-linoleyl-2-acetyl-sn-glycerol.

-

-

Installation of the Phosphocholine Headgroup:

-

This is often a two-step, one-pot procedure.[8]

-

Dissolve the product from step 3 in anhydrous benzene or a similar aprotic solvent.

-

Add 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of an amine base like triethylamine and stir at elevated temperature (e.g., 60°C).

-

After formation of the cyclic phosphate intermediate, cool the reaction and treat with anhydrous trimethylamine to open the ring and form the phosphocholine moiety.

-

The final product, 1-O-linoleyl-2-acetyl-sn-glycero-3-phosphocholine, is typically purified by column chromatography.

-

Quantitative Data

| Step | Reaction | Representative Yield (%) |

| 1. Protection | Tritylation of sn-3 OH | 85 - 95 |

| 2. Modification | Acetylation of sn-2 OH | 90 - 98 |

| 3. Deprotection | Detritylation of sn-3 OH | 75 - 90 |

| 4. Phosphorylation & Choline Addition | Installation of Phosphocholine | 60 - 75 |

| Overall | Overall Yield | 40 - 60 |

Signaling Pathways of Ether Lipid Derivatives

Ether lipids are precursors to potent signaling molecules. The best-studied example is Platelet-Activating Factor (PAF), which is an alkyl-acetyl-glycerophosphocholine. PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR). A linoleyl-containing PAF analog would be expected to interact with similar signaling pathways, though its specific affinity and potency may differ.

Upon binding to PAFR, a signaling cascade is initiated, typically involving the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to a wide range of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.[11]

Caption: A simplified signaling pathway for a Platelet-Activating Factor (PAF) analog.

Conclusion and Future Directions

This compound represents a valuable, yet understudied, precursor for the synthesis of diverse and potentially bioactive lipids. Its polyunsaturated nature suggests that its derivatives may possess unique biological activities compared to their saturated counterparts, particularly in the context of inflammation and membrane dynamics. The metabolic and synthetic pathways outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule.

Future research should focus on:

-

The enzymatic conversion of this compound in various cell types to identify its metabolic fate.

-

The chemical synthesis and purification of a range of linoleyl-containing ether lipids to enable detailed biological evaluation.

-

Quantitative structure-activity relationship (QSAR) studies to understand how the linoleyl chain influences binding to receptors like PAFR and the subsequent cellular responses.

Such studies will be crucial for unlocking the full potential of this compound and its derivatives in lipid research and drug development.

References

- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 3. bioactive-ether-lipids-primordial-modulators-of-cellular-signaling - Ask this paper | Bohrium [bohrium.com]

- 4. Peroxisomal ether-glycerophospholipid synthesis is dysregulated after TBI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ether lipid - Wikipedia [en.wikipedia.org]

- 7. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-O-alkyl-2-acetyl-sn-glycerol: a platelet-activating factor metabolite with biological activity in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the enzymatic synthesis of "Linoleyl-1-glyceryl ether"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of Linoleyl-1-glyceryl ether, a member of the alkyl glyceryl ether class of lipids. While direct enzymatic synthesis routes for this specific molecule are not extensively documented in publicly available literature, this guide extrapolates from established enzymatic methods for synthesizing structurally similar alkyl glyceryl ethers. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development and lipid science, offering detailed experimental protocols, comparative data, and visual representations of the synthesis workflow and relevant biological signaling pathways.

Introduction to Enzymatic Synthesis of Alkyl Glyceryl Ethers

Alkyl glyceryl ethers are a class of ether lipids characterized by an alkyl chain attached to the glycerol backbone via an ether linkage, typically at the sn-1 position. These compounds are of significant interest due to their diverse biological activities, including the modulation of cellular signaling pathways and potential therapeutic applications.[1][2][3] The enzymatic synthesis of these molecules offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can produce unwanted byproducts.

Lipases, particularly from Candida antarctica (immobilized as Novozym® 435), are the most commonly employed biocatalysts for this type of synthesis due to their stability in organic solvents and broad substrate specificity.[1] The synthesis of this compound can be approached through several enzymatic strategies, primarily alcoholysis or etherification. In a plausible scenario, a lipase would catalyze the reaction between a linoleyl alcohol and a glycerol derivative.

Quantitative Data on Enzymatic Synthesis of Related Compounds

To provide a framework for the development of a synthesis protocol for this compound, the following tables summarize quantitative data from the enzymatic synthesis of analogous fatty acid esters and alkyl ethers.

Table 1: Lipase-Catalyzed Esterification and Alcoholysis Reactions

| Enzyme | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Novozym® 435 | Ferulic acid, Ethanol | t-Butanol | 60 | - | - | [1] |

| Novozym® 435 | Ethyl ferulate, Triolein | Toluene | - | - | 44 | [1] |

| Lipozyme | Mowrah/Mango kernel/Sal fat, Various fatty alcohols | - | - | 6 | 86.8 - 99.2 | [2] |

| Candida rugosa lipase | Stearic acid, Alkyl alcohols (C1-C16) | - | 40-60 | 24-120 | >90 | |

| Novozym® 435 | Arachidonic acid-rich oil, Ethanol | t-Butanol | 30 | 6 | 33.58 (of 2-MAG) | [4] |

Table 2: Influence of Reaction Parameters on Enzymatic Synthesis

| Parameter | Variation | Effect on Yield/Conversion | Reference |

| Water Content | 0.5% and 1.0% added water | Reduced conversion of ferulic acid to ethyl ferulate | [1] |

| Solvent Polarity (log P) | Higher log P solvents (e.g., isooctane) | Greater catalytic activity and stability of lipases | [5] |

| Substrate Molarity | Decreasing reactant concentration | Lower conversion of ferulic acid | [1] |

| Enzyme Loading | 0 wt.% to 6 wt.% | Rapid increase in fatty acid isoamyl ester yield |

Detailed Experimental Protocol: Plausible Enzymatic Synthesis of this compound

The following protocol is a detailed, hypothetical methodology for the enzymatic synthesis of this compound, derived from established procedures for similar lipase-catalyzed reactions.

3.1. Materials

-

Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Substrates:

-

Linoleyl alcohol

-

Glycerol (or a protected glycerol derivative such as 1,2-O-isopropylidene-sn-glycerol to control regioselectivity)

-

-

Solvent: A non-polar organic solvent with a high log P value, such as isooctane or tert-butyl methyl ether.[5]

-

Molecular Sieves: 3Å, activated, to control water activity.

-

Reaction Vessel: Sealed glass reactor with magnetic stirring and temperature control.

-

Purification: Silica gel for column chromatography, hexane, ethyl acetate.

3.2. Procedure

-

Enzyme Pre-treatment: The immobilized lipase should be dried in a desiccator over phosphorus pentoxide for at least 24 hours prior to use to ensure a low water content.

-

Reaction Setup:

-

To a 100 mL sealed glass reactor, add glycerol (10 mmol) and linoleyl alcohol (10 mmol). For a more controlled reaction to obtain the 1-substituted ether, a protected glycerol like 1,2-O-isopropylidene-sn-glycerol would be used, followed by a deprotection step.

-

Add 50 mL of the selected organic solvent.

-

Add activated molecular sieves (e.g., 1 g) to the reaction mixture to adsorb water produced during the reaction.

-

Place the reactor in a temperature-controlled shaker or on a magnetic stirrer with a heating mantle set to the desired temperature (e.g., 60°C).

-

-

Initiation of Reaction:

-

Once the reaction mixture has reached the target temperature, add the pre-treated immobilized lipase (e.g., 10% by weight of the substrates).

-

Seal the reactor and maintain constant stirring (e.g., 200 rpm).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 12 hours).

-

Analyze the aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of substrates and the formation of the product.

-

-

Reaction Termination and Enzyme Recovery:

-

Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by filtering off the immobilized enzyme.

-

The recovered enzyme can be washed with fresh solvent and dried for potential reuse.

-

-

Product Purification:

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow

Caption: Experimental workflow for the enzymatic synthesis of this compound.

4.2. Generalized Signaling Pathway of 1-O-Alkyl-sn-glycerols

While a specific signaling pathway for this compound is not well-defined, 1-O-alkyl-sn-glycerols, in general, are known to participate in cellular signaling.[2][3] They can be converted into other bioactive lipids, such as Platelet-Activating Factor (PAF), or can influence the activity of key signaling enzymes like Protein Kinase C (PKC).[6]

Caption: Generalized signaling pathways involving 1-O-Alkyl-sn-glycerols.

References

- 1. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Which alkylglycerols from shark liver oil have anti-tumour activities? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alkyl Glycerol Ethers as Adaptogens - PMC [pmc.ncbi.nlm.nih.gov]

Linoleyl-1-glyceryl Ether: A Technical Guide to its Role in Inflammatory Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl-1-glyceryl ether, a member of the broader class of 1-O-alkylglycerols (AGs), is an ether lipid that has garnered interest for its potential involvement in the modulation of inflammatory pathways. Ether lipids are characterized by an ether bond at the sn-1 position of the glycerol backbone, a feature that distinguishes them from the more common ester-linked glycerolipids. This structural difference confers greater stability against chemical and enzymatic degradation, potentially leading to distinct biological activities.

While research directly investigating this compound is emerging, a significant body of evidence on the anti-inflammatory properties of 1-O-alkylglycerols from various sources, particularly marine organisms, provides a strong foundation for understanding its potential mechanisms of action.[1][2] This technical guide will synthesize the current knowledge on this compound and its related compounds, focusing on its role in inflammatory processes, relevant signaling pathways, and the experimental methodologies used to elucidate these functions. It is important to note that some of the data presented is derived from studies on the ester-linked analogue, 1-linoleoyl glycerol, and the broader class of 1-O-alkylglycerols, which will be clearly indicated.

Anti-inflammatory Effects of this compound and Related Compounds

Studies on 1-O-alkylglycerols have demonstrated a range of anti-inflammatory effects. In a clinical study involving obese patients with asthma, daily supplementation with 0.4g of 1-O-alkylglycerols from squid for three months resulted in a significant decrease in the plasma levels of several pro-inflammatory cytokines and oxylipins.[2] Specifically, reductions were observed for Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), and Interleukin-17a (IL-17a), as well as Thromboxane B2 (TXB2) and Leukotriene B4 (LTB4).[2]

The ester-linked analogue, 1-linoleoyl glycerol, has been shown to mitigate inflammation induced by Apolipoprotein CIII, leading to a reduction in Interleukin-6 (IL-6).[3] Furthermore, a study on 1-oleate-2-palmitate-3-linoleate glycerol demonstrated a reduction in the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in mice.[4] These findings suggest that glycerol lipids containing linoleic acid, whether in ether or ester form, possess anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the available quantitative data on the anti-inflammatory and related bioactivities of this compound and its analogues.

| Compound/Agent | Target/Assay | Organism/System | Effect | Quantitative Value | Reference(s) |

| 1-Linoleoyl-rac-glycerol | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | In vitro | Inhibition | IC50: 45.0 µM (R-enantiomer), 52.0 µM (S-enantiomer) | [3] |

| 1-O-Alkylglycerols (from squid) | Plasma TNF-α | Human (obese asthma patients) | Reduction | Statistically significant decrease after 1 and 3 months | [2] |

| 1-O-Alkylglycerols (from squid) | Plasma IL-4 | Human (obese asthma patients) | Reduction | Statistically significant decrease after 1 and 3 months | [2] |

| 1-O-Alkylglycerols (from squid) | Plasma IL-17a | Human (obese asthma patients) | Reduction | Statistically significant decrease after 1 and 3 months | [2] |

| 1-O-Alkylglycerols (from squid) | Plasma TXB2 | Human (obese asthma patients) | Reduction | Statistically significant decrease after 1 and 3 months | [2] |

| 1-O-Alkylglycerols (from squid) | Plasma LTB4 | Human (obese asthma patients) | Reduction | Statistically significant decrease after 1 and 3 months | [2] |

| 1-Linoleoyl glycerol | Apolipoprotein CIII-induced inflammation | In vitro | Reduction of IL-6 | - | [3] |

| 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) | Con A-stimulated IL-4 production | Human (healthy adults) | Reduction | From 262.1 to 98.0 pg/ml | [5] |

| 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) | Con A-stimulated IL-6 production | Human (healthy adults) | Reduction | From 10,427.6 to 5,017.1 pg/ml | [5] |

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of this compound and related compounds are thought to be mediated through multiple signaling pathways.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) / Platelet-Activating Factor Acetylhydrolase (PAF-AH)

1-Linoleoyl glycerol has been identified as an inhibitor of Lp-PLA2, also known as PAF-AH.[3] This enzyme is responsible for the degradation of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation. By inhibiting PAF-AH, 1-linoleoyl glycerol may modulate the levels of PAF, thereby influencing inflammatory responses. The IC50 values for the (R) and (S) enantiomers of 1-linoleoyl glycerol are 45.0 µM and 52.0 µM, respectively.[3]

Modulation of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6] The anti-inflammatory effects of various natural compounds are often attributed to their ability to inhibit NF-κB activation.[7] While direct evidence for this compound is pending, the observed reduction in NF-κB-regulated cytokines like TNF-α and IL-6 suggests a potential role in modulating this pathway.[2][3] Inhibition of NF-κB can occur at various levels, including the prevention of the degradation of its inhibitory subunit, IκBα, and the subsequent nuclear translocation of the active p65/p50 dimer.

Interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Signaling Pathway

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and the regulation of inflammation.[8] Natural and synthetic ligands for PPARγ, including various fatty acids and their derivatives, can activate this receptor and often exert anti-inflammatory effects.[8] Alkyl ether analogs of lysophosphatidic acid have been shown to induce neointima formation through PPARγ activation, indicating that ether lipids can interact with this pathway.[9] Given that linoleic acid is a known PPAR ligand, it is plausible that this compound could act as a PPARγ agonist, leading to the transrepression of pro-inflammatory genes.[6][10]

Potential Involvement of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascades (including ERK, JNK, and p38) are key pathways that transduce extracellular signals into cellular responses, including inflammatory reactions.[11] The activity of MAPK pathway components can be regulated by lipids.[11] While direct evidence linking this compound to this pathway is not yet available, the broad anti-inflammatory profile of related compounds suggests that modulation of MAPK signaling could be an additional mechanism of action.